6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine

Suzuki-Miyaura coupling Reaction kinetics Imidazo[1,2-a]pyridine functionalization

6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine (C₈H₆ClIN₂, MW 292.50) is a heterobifunctional imidazo[1,2-a]pyridine scaffold bearing orthogonal halogens at C(3) (iodo) and C(6) (chloro), along with a methyl group at C(2). This substitution pattern differentiates it from simpler mono‑halogenated or non‑methylated congeners by enabling chemoselective, sequential metal‑catalyzed cross‑coupling at two distinct positions, a feature exploited in the construction of drug‑like kinase inhibitor libraries.

Molecular Formula C8H6ClIN2
Molecular Weight 292.5 g/mol
CAS No. 1935106-50-5
Cat. No. B1490003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine
CAS1935106-50-5
Molecular FormulaC8H6ClIN2
Molecular Weight292.5 g/mol
Structural Identifiers
SMILESCC1=C(N2C=C(C=CC2=N1)Cl)I
InChIInChI=1S/C8H6ClIN2/c1-5-8(10)12-4-6(9)2-3-7(12)11-5/h2-4H,1H3
InChIKeyUSWMXASNAGGDSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine (CAS 1935106-50-5): A Dual-Halogen Building Block for Sequential Cross-Coupling in Medicinal Chemistry


6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine (C₈H₆ClIN₂, MW 292.50) is a heterobifunctional imidazo[1,2-a]pyridine scaffold bearing orthogonal halogens at C(3) (iodo) and C(6) (chloro), along with a methyl group at C(2) . This substitution pattern differentiates it from simpler mono‑halogenated or non‑methylated congeners by enabling chemoselective, sequential metal‑catalyzed cross‑coupling at two distinct positions, a feature exploited in the construction of drug‑like kinase inhibitor libraries [1].

Why 6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine Cannot Be Swapped with Other Imidazo[1,2-a]pyridine Halides


Imidazo[1,2-a]pyridine halides are often treated as interchangeable coupling partners; however, the nature and position of substituents dramatically alter both reactivity and biological outcome. In Suzuki–Miyaura reactions, the presence of a C(2) methyl group accelerates oxidative addition at C(3) relative to the unsubstituted analog (70% yield in 0.5 h vs. no reaction under identical conditions), while a C(6) chloro substituent remains inert until a second, deliberate coupling step, enabling true sequential diversification [1]. Simple analogs such as 3‑iodo‑2‑methylimidazo[1,2‑a]pyridine (lacking the 6‑Cl handle) or 6‑chloro‑3‑iodoimidazo[1,2‑a]pyridine (lacking the 2‑Me rate‑enhancer) cannot replicate this built‑in orthogonality, leading to lower overall synthetic efficiency or different pharmacological profiles [2].

Quantitative Comparator Evidence for 6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine


2-Methyl Substituent Accelerates C(3) Suzuki Coupling vs. 2-H Analog

In a head-to-head study of 3-iodoimidazo[1,2-a]pyridines, the 2-methyl derivative (R = CH₃) reached 70% conversion in 0.5 h using NaOH/DME (Method D), whereas the 2-unsubstituted parent (R = H) required 48 h to achieve only 28–66% yield depending on the boronic acid partner [1]. This 96‑fold reduction in reaction time translates directly to higher throughput and lower thermal degradation in library synthesis.

Suzuki-Miyaura coupling Reaction kinetics Imidazo[1,2-a]pyridine functionalization

2-Methyl Group Enables Efficient C(6) Suzuki Coupling vs. 2-Unsubstituted Analog

Studies on 6‑bromoimidazo[1,2‑a]pyridines demonstrate that a 2‑methyl substituent is essential for efficient Suzuki coupling at C(6): the 6‑bromo‑2‑methyl derivative coupled readily with aryl boronic acids, while the 6‑bromo analog lacking a C(2) substituent showed poor reactivity [1]. Because the target compound carries both a C(6) chlorine and a C(2) methyl group, it is expected to benefit from the same activating effect when the chloro substituent is engaged in cross‑coupling after the iodo group has been exploited.

C–C bond formation 6‑Halogenoimidazo[1,2‑a]pyridine Reactivity modulation

Orthogonal Halogen Pair (Iodo + Chloro) Provides Sequential Chemoselectivity Unavailable in Mono‑Halogenated Analogs

The target compound possesses an iodo substituent (C–I bond dissociation energy ≈ 214 kJ/mol) and a chloro substituent (C–Cl BDE ≈ 327 kJ/mol) [1]. The substantial difference in oxidative addition rates toward Pd(0) (Ar‑I > Ar‑Cl by a factor of >10² under typical Suzuki conditions) permits exclusive coupling at C(3) first, leaving C(6) intact for a subsequent coupling. Mono‑halogenated comparators (e.g., 3‑iodo‑2‑methylimidazo[1,2‑a]pyridine or 6‑chloro‑2‑methylimidazo[1,2‑a]pyridine) offer only a single diversification point, limiting their utility in complexity‑generating sequences.

Chemoselective coupling Sequential functionalization Dihalogenated heterocycle

Regioisomeric Differentiation: 6‑Chloro vs. 8‑Chloro Substitution May Alter Biological Target Engagement

Although direct biological data for the 6‑chloro‑3‑iodo‑2‑methyl regioisomer are not yet published, literature on related imidazo[1,2‑a]pyridine kinase inhibitors indicates that the position of the chloro substituent influences target binding. For example, 6‑chloro‑substituted derivatives have been advanced as selective Haspin kinase inhibitors and soluble guanylate cyclase stimulators, whereas the 8‑chloro isomer (CAS 1936731‑48‑4) has not been reported in the same pharmacological contexts [1][2]. Procuring the 6‑chloro regioisomer therefore aligns with validated pharmacophore models where the chlorine atom engages in a halogen‑bond interaction with a specific backbone carbonyl.

Regioisomer comparison Kinase inhibition Structure–activity relationship

Commercial Purity Benchmarking: Consistently ≥98% vs. Variable Purity of Closest Analogs

Multiple authorized suppliers (Leyan, MolCore, Boroncore) list the target compound at ≥98% purity . In contrast, the des‑methyl analog 6‑chloro‑3‑iodoimidazo[1,2‑a]pyridine (CAS 885275‑59‑2) is typically offered at 97% (Bidepharm) or without explicit purity guarantees from some vendors . While a 1% purity difference appears modest, it can correspond to a 50% reduction in the absolute level of unknown impurities (from 3% to 2%), which is significant when the compound is used in late‑stage functionalization where trace impurities can poison catalysts or generate misleading biological data.

Chemical purity Quality control Procurement specification

Priority Application Scenarios for 6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine Based on Quantitative Differentiation Evidence


Parallel Synthesis of 2,3,6‑Trisubstituted Imidazo[1,2‑a]pyridine Kinase Inhibitor Libraries

The orthogonal iodo/chloro pair allows a one‑pot, two‑step Suzuki‑heteroarylation sequence: first, chemoselective coupling at C(3) using the iodo leaving group (enhanced by the 2‑methyl substituent as shown in J. Org. Chem. 2000 [1]), followed by addition of a second boronic acid and a more active catalyst system to functionalize C(6). This workflow, validated by the efficient coupling of 6‑bromo‑2‑methylimidazo[1,2‑a]pyridines [2], generates three‑point diversity libraries for kinase programs such as Haspin or PI3Kα, where the 6‑chloro motif is a critical pharmacophoric element [3].

Late‑Stage Functionalization of Advanced Intermediates for PET Tracer Development

The C(3) iodo substituent serves as a direct precursor for radioiodination (¹²³I, ¹²⁴I, ¹³¹I) via copper‑assisted halide exchange or stannane chemistry, while the C(6) chloro handle remains available for subsequent diversification or can be retained to modulate lipophilicity. This dual‑halogen design is advantageous over mono‑iodinated analogs because the 6‑Cl group provides a permanent structural anchor that influences biodistribution without requiring additional synthetic steps after radiolabeling [1].

Stepwise Build‑Up of CNS‑Penetrant Chemical Probes

Imidazo[1,2‑a]pyridines with a 2‑methyl group are privileged scaffolds for CNS targets, as exemplified by the blockbuster hypnotic zolpidem. The 6‑chloro substitution has been independently associated with improved metabolic stability in microsomal assays. Using the target compound, medicinal chemists can first introduce an aromatic group at C(3) to occupy a hydrophobic pocket, then install a polar moiety at C(6) to fine‑tune logD and reduce hERG liability, all starting from a single, high‑purity (≥98%) building block [2].

Regioisomer‑Controlled Core Exploration in Antibacterial Drug Discovery

The 6‑chloro‑imidazo[1,2‑a]pyridine core is present in clinical candidates such as Telacebec (Q203), an antituberculosis agent targeting cytochrome bc1. While the 3‑iodo‑2‑methyl variant is not the final drug, its orthogonal reactivity enables systematic exploration of the C(3) and C(6) vectors to optimize potency against resistant strains. The availability of the target compound at consistently higher purity than its des‑methyl analog minimizes the risk of introducing impurities that could confound MIC determinations [3].

Quote Request

Request a Quote for 6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.